molecular formula C10H12N2O3S B15162456 Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide CAS No. 146787-84-0

Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide

Cat. No.: B15162456
CAS No.: 146787-84-0
M. Wt: 240.28 g/mol
InChI Key: GCVINIUQJAIPJP-UHFFFAOYSA-N
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Description

Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide is a heterocyclic compound that features a five-membered ring containing nitrogen, sulfur, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide typically involves the reaction of a suitable isothiazolidine precursor with a nitrophenylmethyl reagent under controlled conditions. One common method involves the use of thioglycolic acid and zinc chloride in dimethylformamide as a solvent, followed by refluxing for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide involves its interaction with microbial cell membranes, leading to disruption of cell function and eventual cell death. The compound targets specific enzymes and proteins within the microbial cells, inhibiting their activity and preventing the growth and replication of the microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potent antimicrobial properties make it a valuable compound for research and industrial applications .

Properties

CAS No.

146787-84-0

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

2-[(4-nitrophenyl)methyl]-1,2-thiazolidine 1-oxide

InChI

InChI=1S/C10H12N2O3S/c13-12(14)10-4-2-9(3-5-10)8-11-6-1-7-16(11)15/h2-5H,1,6-8H2

InChI Key

GCVINIUQJAIPJP-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)C1)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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